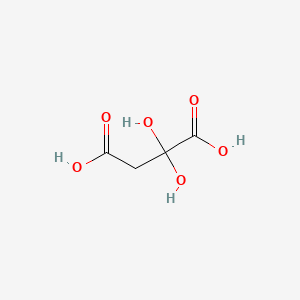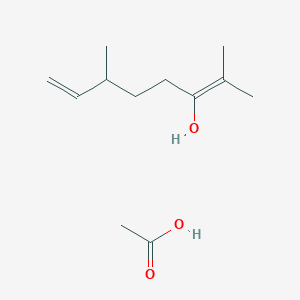
Agn-PC-0nig3H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3H involves several steps, typically starting with the preparation of precursor materials. One common method involves the chemical reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) under controlled pH conditions . The optimal conditions for this reaction include a pH of 8 and specific concentrations of the reagents: 0.01 M AgNO3, 0.06 M TSC, and 0.01 M NaBH4 .
Industrial Production Methods
Industrial production of this compound often employs the polyol method, which is preferred for its dimension controllability, cost-effectiveness, and high productivity . This method involves the reduction of silver ions in a polyol medium, such as ethylene glycol, in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP).
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nig3H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halogenated compounds and strong acids or bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce silver nanoparticles.
Scientific Research Applications
Agn-PC-0nig3H has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive materials and electronic components.
Mechanism of Action
The mechanism of action of Agn-PC-0nig3H involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts cellular processes and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Silver Nanoparticles (AgNPs): Similar in terms of antimicrobial properties and applications in nanotechnology.
Gold Nanoparticles (AuNPs): Used in similar applications but with different physicochemical properties.
Copper Nanoparticles (CuNPs): Another comparable compound with distinct properties and uses.
Uniqueness
Agn-PC-0nig3H stands out due to its specific molecular structure and unique combination of properties, making it particularly effective in certain applications, such as targeted drug delivery and advanced material synthesis .
Properties
CAS No. |
61074-91-7 |
|---|---|
Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-(4-nitro-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C19H15N3O3/c1-2-6-15-13-16(22(23)24)9-11-18(15)25-19-12-10-17(20-21-19)14-7-4-3-5-8-14/h2-5,7-13H,1,6H2 |
InChI Key |
DJOGOLHYHXJMNX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)



![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
